6-Fluoro-2-nitropyridin-3-amine

Catalog No.
S8296902
CAS No.
M.F
C5H4FN3O2
M. Wt
157.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-nitropyridin-3-amine

Product Name

6-Fluoro-2-nitropyridin-3-amine

IUPAC Name

6-fluoro-2-nitropyridin-3-amine

Molecular Formula

C5H4FN3O2

Molecular Weight

157.10 g/mol

InChI

InChI=1S/C5H4FN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2

InChI Key

LLRHWBNNAKIDAT-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])F

6-Fluoro-2-nitropyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4FN3O2C_5H_4FN_3O_2. This compound features a pyridine ring substituted with a fluorine atom at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position. Its unique structure contributes to its diverse chemical properties and makes it a valuable compound in various scientific research applications, particularly in medicinal chemistry and organic synthesis.

, including:

  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.
  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

  • Reduction: 6-Fluoro-2-aminopyridin-3-amine.
  • Substitution: Various substituted pyridines depending on the nucleophile used.
  • Oxidation: 6-Fluoro-2-nitroso-pyridin-3-amine.

The biological activity of 6-Fluoro-2-nitropyridin-3-amine is significant in medicinal chemistry. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom enhances its electronic properties, potentially affecting its binding affinity and biological efficacy.

Synthetic Routes

The synthesis of 6-Fluoro-2-nitropyridin-3-amine typically involves:

  • Nitration: Reacting 6-fluoropyridine with nitric acid to produce 6-fluoro-2-nitropyridine.
  • Amination: Subjecting the intermediate to amination using ammonia or an amine source under controlled conditions to yield 6-Fluoro-2-nitropyridin-3-amine.

Industrial Production Methods

Industrial methods mirror laboratory synthesis but are optimized for larger-scale production. These methods often incorporate controlled temperatures and pressures to maximize yield and purity, using continuous flow reactors and automated systems for efficiency and safety.

6-Fluoro-2-nitropyridin-3-amine is utilized across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Used in enzyme interaction studies and as a biochemical assay probe.
  • Industry: Important in producing agrochemicals and pharmaceuticals due to its unique chemical properties.

Research on interaction studies involving 6-Fluoro-2-nitropyridin-3-amine focuses on its binding affinity with biological targets. These studies are essential for understanding the pharmacodynamics of the compound, including its potential therapeutic effects and side effects associated with its use in drug development.

Several compounds share structural similarities with 6-Fluoro-2-nitropyridin-3-amine. Here are some notable examples:

Compound NameStructure CharacteristicsNotable Properties
2-Fluoro-5-aminopyridineAmino group at position 5Different reactivity due to amino positioning
3-NitropyridineNitro group at position 3Used as a precursor in various syntheses
6-Fluoro-3-pyridinamineAmino group at position 3Exhibits different biological activity

Uniqueness

The uniqueness of 6-Fluoro-2-nitropyridin-3-amine lies in the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of both a fluorine atom and a nitro group on the pyridine ring enhances its utility as an intermediate in organic synthesis and as a research tool .

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

157.02875454 g/mol

Monoisotopic Mass

157.02875454 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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